molecular formula C15H17ClN4O3S2 B3008111 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine CAS No. 1251674-76-6

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine

Cat. No.: B3008111
CAS No.: 1251674-76-6
M. Wt: 400.9
InChI Key: MRBFQYWKTCFPBH-UHFFFAOYSA-N
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Description

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a pyrimidine ring, a thiomorpholine moiety, and a sulfonyl group attached to a chlorinated methoxyphenyl ring. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with thiomorpholine under basic conditions to form the sulfonyl-thiomorpholine intermediate . This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of the chloro and methoxy groups on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The thiomorpholine moiety can participate in cyclization reactions, forming additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group to sulfoxides or sulfones.

Scientific Research Applications

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tissue-nonspecific alkaline phosphatase (TNAP), which plays a role in various physiological processes . Additionally, it can modulate signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S2/c1-23-11-3-2-10(16)8-12(11)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFQYWKTCFPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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